molecular formula C7H9Cl2FN2 B1387971 (2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride CAS No. 1059626-09-3

(2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride

Cat. No. B1387971
M. Wt: 211.06 g/mol
InChI Key: FMVSHHBIGQERBO-UHFFFAOYSA-N
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Description

“(2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride” is a specialty product for proteomics research . It has a molecular formula of C7H9Cl2FN2 .


Synthesis Analysis

The synthesis of “(2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride” involves the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent . This compound is used in the preparation of 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride” can be represented by the molecular formula C7H9Cl2FN2 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

“(2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride” is involved in various chemical reactions. For instance, 2-Chloro-6-fluorobenzyl chloride, a related compound, is used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 2-Chloro-6-fluorobenzyl alcohol and 2-Chloro-6-fluorobenzyl chloride have been documented . For instance, 2-Chloro-6-fluorobenzyl alcohol has a molecular weight of 160.57 g/mol . 2-Chloro-6-fluorobenzyl chloride has a melting point of 7 °C, a boiling point of 208-210 °C, and a density of 1.401 g/mL at 25 °C .

properties

IUPAC Name

(2-chloro-6-fluorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2.ClH/c8-6-2-1-3-7(9)5(6)4-11-10;/h1-3,11H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVSHHBIGQERBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1185299-08-4
Record name Hydrazine, [(2-chloro-6-fluorophenyl)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185299-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90660319
Record name [(2-Chloro-6-fluorophenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride

CAS RN

1059626-09-3
Record name Hydrazine, [(2-chloro-6-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1059626-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2-Chloro-6-fluorophenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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